3-Nitroimidazo[1,2-a]pyridine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-8-6-3-1-2-4-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDBFRQNRYIZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293528 | |
| Record name | 3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4926-45-8 | |
| Record name | 4926-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3 Nitroimidazo 1,2 a Pyridine
Development of Classical and Conventional Synthesis Routes
The synthesis of the 3-nitroimidazo[1,2-a]pyridine core has been achieved through several established chemical pathways. The most traditional approach involves a two-step sequence: the construction of the imidazo[1,2-a]pyridine (B132010) ring followed by electrophilic nitration.
A primary method for forming the heterocyclic system is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. scirp.org For instance, 6,8-dibromo-2-chloromethylimidazo[1,2-a]pyridine can be prepared through the condensation of 2-amino-3,5-dibromopyridine (B40352) with 1,3-dichloroacetone (B141476) in ethanol (B145695). clockss.org Subsequent nitration of the resulting imidazo[1,2-a]pyridine with nitric acid in a sulfuric acid medium selectively introduces a nitro group at the electron-rich 3-position of the imidazole (B134444) ring. clockss.orgsorbonne-universite.fr
More contemporary, direct methods have also been developed to streamline the synthesis. One such protocol involves the iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes, using aqueous hydrogen peroxide as the terminal oxidant, to yield 3-nitroimidazo[1,2-a]pyridines. acs.orgnih.gov Another approach utilizes the reaction of 2-aminopyridines with nitrostyrenes, mediated by sodium dichloroiodide, to afford various 3-nitro-2-arylimidazo[1,2-a]pyridines in good yields. organic-chemistry.org
| Method | Reactants | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Two-Step Synthesis | 2-Aminopyridine derivative + α-Halocarbonyl | 1. Condensation (e.g., refluxing ethanol) 2. Nitration (HNO₃/H₂SO₄) | Substituted this compound | clockss.orgsorbonne-universite.fr |
| Direct Oxidative Cyclization | 2-Aminopyridine + Nitroalkene | Iodine catalyst, H₂O₂ | This compound | acs.org |
| Direct Cyclization | 2-Aminopyridine + Nitrostyrene | NaICl₂ | 3-Nitro-2-arylimidazo[1,2-a]pyridine | organic-chemistry.org |
Exploration of Radical Nucleophilic Substitution (SRN1) Reactions
The radical nucleophilic substitution (SRN1) mechanism provides a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on electron-deficient systems. This reaction proceeds via a chain mechanism involving radical and radical anion intermediates. researchgate.net The process is typically initiated by an electron transfer to the substrate, which then fragments to produce a radical. This radical couples with a nucleophile, and the resulting radical anion transfers an electron to a new substrate molecule to propagate the chain. researchgate.net Research has explored the SRN1 reactivity of halogenated this compound derivatives with various nucleophiles.
Studies on 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have demonstrated its reactivity towards carbon-centered nucleophiles under SRN1 conditions, typically involving photostimulation in a solvent like DMSO. clockss.org When reacted with nitronate anions (derived from nitroalkanes) or malonate anions, substitution occurs exclusively at the 2-chloromethyl group. clockss.org In the case of reactions with nitroalkane anions, the initial C-alkylation is followed by a spontaneous elimination of nitrous acid to yield ethylenic derivatives. clockss.org
| Nucleophile Source | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Nitromethane (B149229) | NaH, DMSO, hν | C-Alkylation/Elimination | 65 |
| Nitroethane | NaH, DMSO, hν | C-Alkylation/Elimination | 94 |
| 2-Nitropropane | NaH, DMSO, hν | C-Alkylation/Elimination | 92 |
| Diethyl malonate | NaH, DMSO, hν | C-Alkylation | 30 |
The reaction of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with sulfur-centered nucleophiles also proceeds via an SRN1 mechanism, but the regioselectivity depends on the nature of the nucleophile. clockss.org Sulfinate anions, for example, react only at the chloromethyl group at the 2-position to give the corresponding sulfones in good yields. clockss.org
In contrast, thiophenolate anion exhibits a more complex reactivity. clockss.org Treatment with thiophenol and a base like sodium hydride results in a double substitution, replacing both the chlorine atom of the 2-chloromethyl group and the bromine atom at the 8-position of the pyridine (B92270) ring. clockss.org
| Nucleophile Source | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Sodium benzenesulfinate | DMSO, hν | Substitution at C2-CH₂Cl | 82 |
| Sodium p-toluenesulfinate | DMSO, hν | Substitution at C2-CH₂Cl | 80 |
| Thiophenol | NaH, DMSO | Double substitution at C2-CH₂Cl and C8-Br | 90 |
The regioselectivity observed in SRN1 reactions of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine is a key mechanistic feature. Less reactive nucleophiles, such as nitronate, malonate, and sulfinate anions, selectively attack the most reactive electrophilic site, the chloromethyl group at the 2-position. clockss.org
The more potent thiophenolate nucleophile attacks both the C2-chloromethyl group and the C8-bromo position. clockss.org The substitution at the 8-position is significant as it represents the first documented instance of an SRN1 reaction occurring on the pyridine portion of the imidazo[1,2-a]pyridine ring system. clockss.orgresearchgate.netresearchgate.net This finding opens pathways for functionalizing the pyridine moiety of this scaffold under radical conditions. While the reaction at the 8-position proceeds via an electron transfer process, the substitution at the chloromethyl group by thiophenolate may not be exclusively a radical chain mechanism; a competing bimolecular nucleophilic substitution (SN2) pathway could also be operative. clockss.org
Application of Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to create C-C and C-heteroatom bonds. For the functionalization of the this compound scaffold, palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, have proven to be exceptionally valuable. beilstein-journals.org
The Suzuki-Miyaura cross-coupling reaction provides an efficient method for introducing aryl and heteroaryl substituents onto the this compound core, typically starting from a bromo-substituted precursor. This reaction has been successfully applied to functionalize various positions of the heterocyclic ring. thieme-connect.com
For example, 5-aryl and 7-aryl derivatives have been synthesized from 5-bromo- and 7-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridines. sorbonne-universite.fr These reactions are generally performed using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] with a base like potassium carbonate, often under microwave irradiation to reduce reaction times. sorbonne-universite.fr
Similarly, the 6-position can be functionalized. The Suzuki reaction of 6-bromo-3-nitro-2-arylsulfonylmethylimidazo[1,2-a]pyridines with various arylboronic acids has been achieved in an aqueous medium using Pd(PPh3)4 as the catalyst. semanticscholar.org Furthermore, microwave-assisted double Suzuki-Miyaura cross-coupling on 6,8-dibromoimidazo[1,2-a]pyridine (B178526) derivatives allows for the introduction of two aryl groups in a single synthetic operation, demonstrating the robustness of this methodology. thieme-connect.com
| Starting Material | Arylboronic Acid | Catalyst/Conditions | Position(s) Functionalized | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF, MW | 5 | 70 | sorbonne-universite.fr |
| 7-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF, MW | 7 | 81 | sorbonne-universite.fr |
| 7-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | Pyridin-4-ylboronic acid | Pd(dppf)Cl₂, K₂CO₃, THF, MW | 7 | 60 | sorbonne-universite.fr |
| 6-Bromo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, H₂O, reflux | 6 | 90 | semanticscholar.org |
| 2-(Phenylsulfonylmethyl)-6,8-dibromo-3-nitroimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane, MW | 6 and 8 | 72 | thieme-connect.com |
Sonogashira Cross-Coupling in Derivative Synthesis
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This palladium-catalyzed reaction has been successfully applied to the this compound scaffold to introduce alkynyl moieties, particularly at the C5, C7, and C8 positions. thieme-connect.comresearchgate.net
In a notable application, Sonogashira coupling was used to functionalize the 5- and 7-positions of the this compound ring system. thieme-connect.comsorbonne-universite.fr Starting from 5-bromo or 7-bromo-2-(sulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine intermediates, various terminal alkynes were coupled to yield the corresponding alkynyl derivatives. sorbonne-universite.fr These reactions were typically performed using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a copper(I) co-catalyst like CuI. researchgate.net The methodology has proven effective for synthesizing a range of derivatives, although some limitations have been observed. For instance, the reaction with 4-hydroxybut-1-yn-1-yl at the 5-position did not proceed as expected, with heating leading to degradation rather than the desired product. sorbonne-universite.fr
An extensive study on the C8 position highlighted the synthesis of twenty original 8-alkynyl derivatives via Sonogashira coupling, demonstrating the reaction's utility in creating a library of compounds for structure-activity relationship studies. researchgate.net
Table 1: Examples of Sonogashira Cross-Coupling on this compound Derivatives
| Starting Material | Position | Alkyne | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| 7-Bromo-2-(phenylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine | C7 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃, TEA | Moderate | sorbonne-universite.fr |
| 7-Bromo-2-(phenylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine | C7 | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂, CuI, PPh₃, TEA | Moderate | sorbonne-universite.fr |
| 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | C8 | Various terminal alkynes | Pd(PPh₃)₄, CuI | Good | researchgate.net |
Buchwald-Hartwig Cross-Coupling for Structural Diversification
The Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, facilitates the formation of carbon-nitrogen bonds. This reaction has been employed for the structural diversification of the this compound core, enabling the introduction of various amino groups at the C5 and C7 positions. thieme-connect.comsorbonne-universite.fr
Starting from bromo-substituted 3-nitroimidazo[1,2-a]pyridines, the Buchwald-Hartwig reaction provides access to anilino-derivatives. sorbonne-universite.fr By adapting previously reported protocols, researchers have successfully synthesized these compounds in moderate yields. sorbonne-universite.fr The reaction typically involves a palladium catalyst, a suitable ligand, and a base. These reactions had not been previously reported for these specific positions in this series, thus opening new avenues for creating diverse molecular architectures. thieme-connect.comsorbonne-universite.frird.fr
Table 2: Buchwald-Hartwig Amination on this compound Derivatives
| Starting Material | Position | Amine | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| 7-Bromo-2-(phenylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine | C7 | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Moderate | sorbonne-universite.fr |
| 7-Bromo-2-(phenylsulfonylmethyl)-3-nitroimidazo[1,2-a]pyridine | C7 | 4-Chloroaniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Moderate | sorbonne-universite.fr |
Mechanisms of Nucleophilic Aromatic Substitution (SNAr) Reactions
The this compound system is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. This reaction provides a pathway for introducing various nucleophiles onto the heterocyclic ring, typically by displacing a halide leaving group. SNAr reactions have been successfully carried out at the C5 and C7 positions. thieme-connect.comsorbonne-universite.frird.fr
The mechanism of the SNAr reaction involves two main steps. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Studies have shown the successful substitution of bromine at the C5 and C7 positions with sulfur-based nucleophiles. For example, reacting 5-bromo- or 7-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine intermediates with 4-chlorothiophenol (B41493) resulted in the formation of the corresponding 4-chlorophenylthioether derivatives in moderate to good yields. sorbonne-universite.fr Another study detailed the SNAr reaction of 3-nitroimidazo[1,2-a]pyridines with the thioglycolate anion. acs.org Interestingly, when 5-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine was reacted with sodium sulfinates, a 2,5-disubstituted product was obtained, indicating substitution at both the C2-chloromethyl group and the C5-bromo position. sorbonne-universite.fr
Investigation of Condensation and Cyclization Reaction Mechanisms
The synthesis of the core this compound ring system is often achieved through condensation and cyclization reactions. A classic method involves the cyclocondensation of a 2-aminopyridine derivative with a suitable C3-electrophile like 1,3-dichloroacetone, followed by nitration of the resulting imidazo[1,2-a]pyridine intermediate. sorbonne-universite.frclockss.org The nitration step typically uses nitric acid in sulfuric acid to regioselectively install the nitro group at the electron-rich C3 position. sorbonne-universite.fr
More modern, metal-free approaches have also been developed. One such method is the iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines and β-nitrostyrenes. acs.orgnih.gov The proposed mechanism for this reaction involves a sequence of steps:
Michael Addition: The 2-aminopyridine adds to the nitroalkene in a Michael-type addition. acs.orgnih.gov
Iodination: An iodine species (HOI), generated in situ from iodine and an oxidant like aqueous hydrogen peroxide, iodinates the intermediate at the α-position relative to the nitro group. nih.gov
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic substitution, displacing the iodide. nih.gov
Oxidation: A subsequent oxidation step, also mediated by HOI, leads to the aromatization of the ring system to form the final this compound product. nih.gov
Three-component reactions offer another efficient route. The reaction of a 2-aminopyridine, an aldehyde, and nitromethane can yield 3-nitroimidazo[1,2-a]pyridines. researchgate.netnih.gov Mechanistic studies suggest this proceeds through an initial aza-Michael addition, followed by intramolecular cyclization. nih.gov
Advanced Synthetic Transformations and Functionalization Strategies
Nitro Group Manipulations (e.g., Reduction, Nitrous Acid Elimination)
The nitro group at the C3 position is a versatile functional handle that can be transformed into other groups. The most common manipulation is its reduction to a 3-amino group. This transformation significantly expands the potential for further derivatization. researchgate.netorganic-chemistry.org The reduction can be successfully achieved, and the resulting amino derivatives serve as key intermediates for synthesizing amides, anilines, and ureas at the C3-position. researchgate.netresearchgate.net
Another synthetic strategy involving the nitro-group functionality is the base-promoted elimination of nitrous acid. This has been demonstrated in derivatives obtained from the C-alkylation of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with nitronate anions. researchgate.net This elimination reaction creates a trisubstituted double bond at the C2 position of the scaffold. researchgate.net
Regioselective Functionalization at C2, C3, C5, C7, and C8 Positions
The this compound scaffold allows for regioselective functionalization at multiple positions, enabling the synthesis of a wide range of derivatives. researchgate.netrsc.org
C2-Position: The C2 position can be readily functionalized. Starting with 2-chloro-3-nitroimidazo[1,2-a]pyridine, Suzuki-Miyaura cross-coupling reactions with various boronic acids provide access to 2-aryl derivatives. researchgate.net The C2 position can also be substituted with sulfur nucleophiles. For example, 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives have been synthesized by reacting a 2-isothiouronium salt intermediate with alkyl halides. gsconlinepress.com
C3-Position: The C3 position is the site of the defining nitro group. As discussed, this group can be reduced to an amine, which is then further functionalized. researchgate.net The electron-rich nature of the C3 position in the parent imidazo[1,2-a]pyridine makes it a primary site for electrophilic substitution and various C-H functionalization reactions. nih.govresearchgate.net
C5-Position: Functionalization at the C5 position has been achieved using SNAr and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) starting from 5-bromo intermediates. thieme-connect.comsorbonne-universite.fr This allows for the introduction of thioether, aryl, alkynyl, and amino groups. sorbonne-universite.fr
C7-Position: Similar to the C5 position, the C7 position has been successfully functionalized using SNAr and palladium-catalyzed reactions on 7-bromo-3-nitroimidazo[1,2-a]pyridine precursors. thieme-connect.comsorbonne-universite.fr
C8-Position: The C8 position has also been a target for diversification. A radical nucleophilic substitution (SRN1) reaction has been described at the C8-bromo position of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine. clockss.orgresearchgate.net This position has also been functionalized by introducing phenylthio or benzylthio moieties and through Sonogashira coupling to create 8-alkynyl derivatives. researchgate.netacs.org
Table 3: Summary of Regioselective Functionalization Methods
| Position | Reaction Type | Reactant/Precursor | Resulting Group | Reference |
|---|---|---|---|---|
| C2 | Suzuki-Miyaura Coupling | 2-Chloro-3-nitroimidazo[1,2-a]pyridine | Aryl | researchgate.net |
| C2 | Nucleophilic Substitution | 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium salt | Thioalkyl | gsconlinepress.com |
| C3 | Reduction | This compound derivative | Amino | researchgate.netorganic-chemistry.org |
| C5 | SNAr, Cross-Coupling | 5-Bromo-3-nitroimidazo[1,2-a]pyridine derivative | Thioether, Aryl, Alkynyl, Amino | thieme-connect.comsorbonne-universite.fr |
| C7 | SNAr, Cross-Coupling | 7-Bromo-3-nitroimidazo[1,2-a]pyridine derivative | Thioether, Aryl, Alkynyl, Amino | thieme-connect.comsorbonne-universite.fr |
Biological Activity and Mechanistic Investigations of 3 Nitroimidazo 1,2 a Pyridine Analogues
Oncological Research and Anticancer Activity
While the broader class of imidazo[1,2-a]pyridines has been extensively investigated for anticancer properties, with some showing inhibition of pathways like PI3K/Akt/mTOR, specific research focusing solely on 3-nitroimidazo[1,2-a]pyridine analogues in oncology is more limited. bohrium.comnih.gov
Molecular Mechanisms of Action: Enzyme and Protein Inhibition
Detailed studies specifically elucidating the inhibition of enzymes and proteins such as CDK, VEGFR, PI3K, EGFR, Topoisomerase II, or microtubulin by this compound analogues are not extensively available in the current scientific literature. The primary focus of research for this particular chemical class has been in other therapeutic areas. Some studies on broader imidazo[1,2-a]pyridine (B132010) derivatives have suggested mechanisms involving tubulin targeting and PI3K inhibition, but these have not been specifically confirmed for the 3-nitro substituted compounds. nih.govnih.gov
Targeted Activity in Hypoxic Tumor Cell Environments
There is a lack of specific research investigating the targeted activity of this compound analogues in hypoxic tumor cell environments. While nitroimidazole-based compounds, in general, are known to be activated under hypoxic conditions, dedicated studies on 3-nitroimidazo[1,2-a]pyridines for this application in cancer therapy are not prominently reported.
In Vitro and Ex Vivo Studies on Cancer Cell Lines
While direct studies on this compound are scarce, research on related substituted imidazopyridines provides some insight. For instance, an imidazopyridine derivative with a nitro group on a substituent at the C-2 position and a p-chlorophenyl ring at the C-3 position has demonstrated inhibitory activity against the HT-29 human colon cancer cell line. nih.gov
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Imidazopyridine derivative with a nitro group on the moiety substituted at the C-2 position | HT-29 (Colon Cancer) | 4.15 ± 2.93 |
Antiprotozoal Efficacy and Parasite-Specific Mechanisms
The most significant area of research for this compound analogues is in the field of antiprotozoal chemotherapy. These compounds have shown considerable promise against various human parasites.
The primary mechanism of their antiprotozoal action is the selective bioactivation of the nitro group by type 1 nitroreductases (NTRs) present in the parasites. nih.govnih.gov These enzymes, which are absent in mammalian cells, reduce the nitro group to generate reactive nitrogen species that are cytotoxic to the parasite. nih.gov This parasite-specific activation makes them attractive candidates for targeted therapy.
Antileishmanial Potency against Leishmania Species (L. donovani, L. infantum, L. major)
Several this compound derivatives have demonstrated potent in vitro activity against different Leishmania species. A notable lead compound, bearing a 6-halo-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine scaffold with a bromine atom at position 8, has shown high potency and a good selectivity index. nih.gov Further studies have highlighted derivatives with promising activity against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite. nih.govnih.gov
| Compound Derivative | Leishmania Species | Stage | IC50 (µM) | Cytotoxicity (CC50) on HepG2 (µM) |
|---|---|---|---|---|
| 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridine | L. donovani | Promastigote | 1.0 - 2.3 | >100 |
| L. infantum | Axenic amastigote | 1.7 | >100 | |
| L. major | Intracellular amastigote | 2.1 | >62.5 (on THP1 cells) | |
| 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative | L. donovani | Intracellular amastigote | 1.3 | >62.5 (on THP1 cells) |
Antitrypanosomal Efficacy against Trypanosoma Species (T. brucei brucei, T. cruzi)
Analogues of this compound have also been identified as potent agents against Trypanosoma species, the causative agents of Human African Trypanosomiasis and Chagas disease. Pharmacomodulation studies, particularly at position 8 of the imidazopyridine ring, have led to the discovery of compounds with nanomolar efficacy against the bloodstream form of T. brucei brucei and micromolar activity against the amastigote form of T. cruzi. nih.gov
| Compound Derivative | Trypanosoma Species | Stage | EC50 | Selectivity Index (SI) |
|---|---|---|---|---|
| 8-alkynyl-3-nitroimidazopyridine | T. brucei brucei | Bloodstream form | 40 - 70 nM | 500 - 1800 |
| T. cruzi | Amastigote | 1.2 µM | - | |
| 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridine | T. brucei brucei | Trypomastigote | 1.3 - 2.2 µM | - |
Prodrug Bioactivation by Parasitic Nitroreductases (NTR1, NTR2)
Enzymatic Reduction and Reactive Intermediate Formation
The antiparasitic activity of this compound analogues is dependent on the enzymatic reduction of the nitro group. researchgate.net This process is catalyzed by parasitic nitroreductases (NTRs), enzymes that are present in these parasites but are absent in mammalian cells. researchgate.net Two main types of NTRs have been identified in parasites like Leishmania: a type 1 nitroreductase (NTR1) and a type 2 nitroreductase (NTR2). researchgate.net
NTR1 facilitates a two-electron reduction of the nitro group, a process that is crucial for the bioactivation of certain 5-nitroimidazoles. researchgate.net In contrast, NTR2 catalyzes a one-electron reduction. researchgate.net The reduction of the nitro group on the this compound scaffold leads to the formation of reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates. These highly reactive molecules are believed to be the ultimate effectors of the antiparasitic activity, capable of inducing cellular damage and leading to parasite death. The necessity of the nitro group for bioactivation is underscored by the observation that the corresponding amino derivatives of these compounds, where the nitro group is replaced by an amino group, are devoid of significant antiparasitic activity. nih.gov
Selective Bioactivation as a Therapeutic Strategy
The selective expression of nitroreductases in parasites provides a distinct therapeutic window, allowing for the targeted activation of this compound prodrugs within the infectious agent while sparing the host's cells. researchgate.net This selective bioactivation is a cornerstone of the therapeutic strategy for these compounds, as it minimizes off-target effects and enhances the safety profile of the potential drug candidates.
The low cytotoxicity of some this compound analogues against mammalian cell lines, such as the human hepatoma cell line HepG2, further supports the feasibility of this approach. For instance, certain derivatives have shown high potency against parasitic species with minimal impact on human cells, leading to a favorable selectivity index. researchgate.net This targeted approach is a significant advantage in the development of new antiparasitic drugs, which are often plagued by toxicity issues.
Antimicrobial Spectrum and Underlying Mechanisms
The investigation into the antimicrobial properties of this compound analogues has extended beyond parasites to include bacteria and fungi, revealing a broader potential for these compounds in treating infectious diseases.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
The antibacterial potential of this compound derivatives has been explored, with varying results. A study focused on a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines found no significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus or the Gram-negative bacterium Pseudomonas aeruginosa.
In contrast, another study investigating imidazo[1,2-a]pyridinehydrazone derivatives, which are synthesized from a 2-hydrazino-3-nitroimidazo[1,2-a]pyridine precursor, demonstrated antibacterial activity against the Gram-negative bacterium Escherichia coli. The activity was assessed using the disc diffusion method, and the results are summarized in the table below.
| Compound | Inhibition Zone Diameter (mm) against E. coli |
|---|---|
| 5a | 11 |
| 5b | 9 |
| 5c | 9 |
| 5d | 10 |
| 5e | 9 |
| 5f | 9 |
| 5g | 10 |
| 5h | 8 |
| 5i | 9 |
| 5j | 9 |
| 5k | 9 |
| 5l | 9 |
These findings suggest that the antibacterial activity of this compound analogues is highly dependent on the nature of the substituents on the core scaffold.
Antifungal (Anticandidosic) Activity against Fungal Pathogens
The antifungal properties of this compound derivatives have also been investigated, with a particular focus on their activity against Candida albicans, a common fungal pathogen. A series of imidazo[1,2-a]pyridinehydrazone derivatives, derived from 2-hydrazino-3-nitroimidazo[1,2-a]pyridine, exhibited promising antifungal activity. The minimum inhibitory concentrations (MICs) of these compounds against C. albicans were determined, and the results are presented in the table below.
| Compound | MIC (μmol/L) against C. albicans |
|---|---|
| 5a | > 200 |
| 5b | > 200 |
| 5c | 104.00 |
| 5d | 4.06 |
| 5e | > 200 |
| 5f | 63.00 |
| 5g | > 200 |
| 5h | > 200 |
| 5i | 8.61 |
| 5j | > 200 |
| 5k | > 200 |
| 5l | 100.00 |
These results indicate that specific structural modifications on the this compound scaffold can lead to potent anticandidosic activity.
Anti-inflammatory Properties and Molecular Pathways
In addition to their anti-infective properties, derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their anti-inflammatory potential. While research specifically focused on this compound analogues is emerging, the broader class of compounds provides insights into the possible mechanisms of action.
One study investigated the anti-inflammatory activity of imidazo[1,2-a]pyridine-2-carboxylic acid and this compound-2-carboxylic acid. uv.es A docking analysis suggested that these compounds could bind to the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are key mediators of inflammation. uv.es Another study on a different imidazo[1,2-a]pyridine derivative demonstrated that its anti-inflammatory effects were exerted by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. researchgate.net This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. These findings suggest that this compound analogues may exert anti-inflammatory effects through the inhibition of key inflammatory enzymes and signaling pathways.
Antiviral Applications (e.g., Anti-HIV, SARS-CoV-2 Related)
The emergence and re-emergence of viral diseases necessitate the continuous search for new antiviral agents. The imidazo[1,2-a]pyridine nucleus has been identified as a promising scaffold for the development of such agents. nih.gov Research into the antiviral properties of 3-substituted imidazo[1,2-a]pyridines has explored their potential against various viruses, including Human Immunodeficiency Virus (HIV).
While direct studies on the anti-HIV activity of this compound are limited, research on closely related analogues provides valuable insights. A study focused on ten 2-aryl or heteroaryl-3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. These compounds, which feature a nitroso group at the 3-position, were evaluated for their activity against HIV-1 and HIV-2. The investigation revealed that all the synthesized compounds were devoid of any significant activity against either type of HIV. nih.gov
Conversely, modifications at the 3-position with other nitrogen-containing functional groups have shown more promising results. For instance, a 3-aminoimidazo[1,2-a]pyridine derivative has been identified as an inhibitor of HIV-1 reverse transcriptase, a crucial enzyme in the viral replication cycle. This finding suggests that the nature of the substituent at the 3-position is a critical determinant of anti-HIV activity. nih.gov
The broader class of imidazo[1,2-a]pyridine derivatives has been investigated for activity against other viruses as well. For example, analogues bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus and varicella-zoster virus. researchgate.net
Regarding SARS-CoV-2, the causative agent of COVID-19, the research landscape is still evolving. While pyridine-containing compounds, in general, have been a subject of interest in the search for inhibitors of SARS-CoV-2, specific studies on this compound analogues for this application are not yet prominent in the literature. mdpi.commdpi.com The exploration of this chemical space may yet yield novel antiviral candidates.
Table 1: Anti-HIV Activity of 3-Nitrosoimidazo[1,2-a]pyridine Analogues This table is based on data from a study evaluating the antiretroviral potential of these compounds.
| Compound Type | Target | Activity |
| 2-Aryl-3-nitrosoimidazo[1,2-a]pyridines | HIV-1 | Inactive |
| 2-Heteroaryl-3-nitrosoimidazo[1,2-a]pyridines | HIV-1 | Inactive |
| 2-Aryl-3-nitrosoimidazo[1,2-a]pyridines | HIV-2 | Inactive |
| 2-Heteroaryl-3-nitrosoimidazo[1,2-a]pyridines | HIV-2 | Inactive |
Other Pharmacological Effects (e.g., Anxiolytic, Hypnotic, Antiulcer Activity)
Beyond their antiviral potential, imidazo[1,2-a]pyridine derivatives have been explored for a range of other pharmacological effects, leveraging the versatility of this scaffold.
Antiulcer Activity: A significant area of investigation for 3-substituted imidazo[1,2-a]pyridines is their potential as antiulcer agents. nih.govnih.gov These compounds have been shown to exhibit both gastric antisecretory and cytoprotective properties. nih.govconsensus.app The mechanism of their antisecretory activity is thought to involve the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump. nih.govbohrium.com
Research has demonstrated that while some 3-substituted imidazo[1,2-a]pyridines did not show significant antisecretory activity in animal models, several compounds exhibited good cytoprotective effects against ethanol (B145695) and HCl-induced gastric lesions. nih.gov This cytoprotective action highlights a different mechanistic pathway for their antiulcer potential, independent of acid secretion inhibition.
Anxiolytic and Hypnotic Activity: The imidazo[1,2-a]pyridine core is famously present in zolpidem, a widely used hypnotic agent for the treatment of insomnia. nih.gov This has spurred interest in the potential of other analogues for anxiolytic and hypnotic effects. While zolpidem is not a 3-nitro substituted compound, its clinical success underscores the potential of the imidazo[1,2-a]pyridine scaffold to modulate central nervous system activity. nih.gov
Studies on compounds more closely related to this compound have been undertaken. For instance, a series of 2-aryl-3-nitrosoimidazo[1,2-a]pyridines were synthesized and evaluated for their anti-anxiety and sedative profiles. This research indicates that the 3-position is a viable site for modification to achieve central nervous system effects. While specific data on the anxiolytic or hypnotic activity of this compound itself is not detailed, the investigation into the 3-nitroso analogues suggests that this class of compounds is of interest for its potential neuropharmacological properties.
Table 2: Investigated Pharmacological Effects of 3-Substituted Imidazo[1,2-a]pyridine Analogues This table summarizes the various pharmacological activities explored for this class of compounds.
| Pharmacological Effect | Substitution at 3-Position | Investigated Activity |
| Antiulcer | Various | Antisecretory and Cytoprotective |
| Anxiolytic | Nitroso | Anti-anxiety and Sedative |
| Hypnotic | General (e.g., Zolpidem) | Sedative-hypnotic |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Nitroimidazo 1,2 a Pyridine
Positional Effects of Chemical Substituents on Biological Potency
The biological activity of 3-nitroimidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Pharmacomodulation studies have systematically explored various positions to enhance potency and selectivity.
C2-Substituent Impact on Pharmacological Profile
The C2 position of the this compound scaffold has been a key site for modification to modulate the pharmacological profile of these compounds. The introduction of a (phenylsulfonyl)methyl group at this position has been a common strategy in the development of antileishmanial agents. Further substitutions on the phenyl ring of this moiety have been shown to significantly impact activity. For instance, the presence of electron-withdrawing groups like chlorine or fluorine on the para-position of the phenyl ring can be crucial for activity.
In a series of 2-thiobenzyl-3-nitro-imidazo[1,2-a]pyridine derivatives, several compounds exhibited significant antibacterial activity. This highlights the potential of sulfur-containing substituents at the C2 position in conferring antibacterial properties. Furthermore, in the context of anticancer activity, a compound bearing a nitro group at the C2 position and a p-chlorophenyl group at the C3 position demonstrated high inhibitory activity against the HT-29 human colon cancer cell line.
C3-Substituent Influence on Biological Response
While the 3-nitro group is a defining feature of this class of compounds, further substitutions at the C3 position are less common but have been explored. In a study of 3-aminoimidazo[1,2-a]pyridine derivatives, a p-chlorophenyl group at the C3 position, in conjunction with a nitro-substituted moiety at C2, resulted in a compound with the highest inhibitory activity against a colon cancer cell line. This suggests that aryl substituents at C3 can play a significant role in the anticancer properties of this scaffold. The nucleophilic nature of the C3 carbon makes it a common site for functionalization in the broader class of imidazo[1,2-a]pyridines, though specific SAR for the 3-nitro series at this position is less extensively documented.
C5, C7, and C8-Substituent Contributions to Activity and Selectivity
Substituents on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine (B132010) core, specifically at the C5, C7, and C8 positions, have been shown to be critical for biological activity and selectivity. In the pursuit of antileishmanial agents, a hit molecule was identified bearing bromine atoms at both the C6 and C8 positions. Subsequent pharmacomodulation studies revealed the key role of the substituent at the C8 position.
The introduction of an aryl group at the C8 position in a series of 6-chloro-3-nitroimidazo[1,2-a]pyridines led to improved activity against Leishmania spp. and Trypanosoma brucei. Further exploration with a phenylthio or benzylthio moiety at the C8 position also yielded compounds with good antileishmanial and antitrypanosomal activities. The nature of the substituent at C8 can also influence the physicochemical properties of the compounds, such as solubility and metabolic stability. For instance, replacing a bromo substituent at C8 with a 4-chlorophenylthioether moiety led to improved in vitro antileishmanial activity but was accompanied by poor aqueous solubility and low metabolic stability.
While much of the focus has been on the C6 and C8 positions, the influence of substituents at C5 and C7 has also been considered. For example, in a study on antitubercular imidazo[1,2-a]pyridine-3-carboxamides, the substitution of a 7-methyl with a 7-chloro group appeared to diminish activity.
Role of the Nitro Group in Modulating Biological Activity
The nitro group at the C3 position is a critical determinant of the biological activity of this class of compounds. It is a strong electron-withdrawing group that significantly influences the electronic properties of the imidazo[1,2-a]pyridine ring system. The biological activity of many nitroaromatic compounds, including 3-nitroimidazo[1,2-a]pyridines, is often dependent on the bioreduction of the nitro group to reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives.
This bioactivation is typically catalyzed by nitroreductases (NTRs), enzymes found in certain parasites and bacteria but absent in mammalian cells, which provides a basis for selective toxicity. For instance, certain this compound derivatives have been shown to be selectively bioactivated by Leishmania donovani type 1 nitroreductase (NTR1). The reduction potential of the nitro group is a key factor in this process; a low reduction potential can facilitate its bioactivation by parasitic NTRs.
While essential for activity, the nitro group can also be associated with mutagenicity and genotoxicity. However, studies have shown that it is possible to develop non-genotoxic 3-nitroimidazo[1,2-a]pyridines that retain potent biological activity. For example, a lead compound with a phenylthio moiety at the C8 position was found to be non-mutagenic in the Ames test and non-genotoxic in the comet assay.
Design and Evaluation of Bioisosteric Replacements and Pharmacophore Modifications
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound. In the context of 3-nitroimidazo[1,2-a]pyridines, this approach has been employed to improve efficacy, selectivity, and pharmacokinetic properties.
For instance, in the development of c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold, bioisosteric replacement was used to design novel derivatives. This involved replacing the 8-position nitrogen atom with a C-F bond to mimic the electrostatic properties and lipophilicity, thereby maintaining the electron deficiency of the bicyclic aromatic rings.
In another study, the nitro group at the C3 position was replaced with a nitroso group. However, the resulting 2-aryl or heteroaryl-3-nitrosoimidazo[1,2-a]pyridine derivatives were found to be devoid of activity against HIV-1 or HIV-2, indicating the critical importance of the nitro group for this particular biological activity.
Pharmacophore modeling has also been employed to guide the design of new derivatives. For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. Such models provide valuable insights into the key structural features required for biological activity and can guide the rational design of novel compounds with improved potency.
Correlation between Physicochemical Parameters and Biological Response
The biological response of this compound derivatives is often correlated with their physicochemical parameters. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity.
For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, an atom-based 3D-QSAR model was developed. This model yielded a good correlation coefficient (R² = 0.9181) for the training set and a satisfactory cross-validation correlation coefficient (Q² = 0.6745) for the test set, indicating its predictive ability. Such models can be instrumental in predicting the activity of newly designed compounds and in understanding the structural features that govern their biological response.
Lipophilicity is another critical physicochemical parameter that can influence the biological activity of these compounds. For example, in the development of antitubercular imidazo[1,2-a]pyridines, it was observed that bulky and more lipophilic biaryl ethers exhibited nanomolar potency. However, high lipophilicity can also lead to suboptimal plasma exposure due to precipitation and extended absorption in the gut. Therefore, a balance must be struck between lipophilicity and other properties to achieve optimal in vivo efficacy.
The reduction potential of the nitro group is a key physicochemical parameter that is directly linked to the biological activity of 3-nitroimidazo[1,2-a]pyridines, particularly in the context of antiparasitic agents. As mentioned earlier, a low reduction potential facilitates the bioactivation of the nitro group by parasitic nitroreductases, leading to the generation of cytotoxic reactive species.
Computational Chemistry and Molecular Modeling of 3 Nitroimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the intrinsic properties of molecules like 3-nitroimidazo[1,2-a]pyridine.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to determine these energies. researchgate.net For derivatives of this compound, such as 3-(hydroxyimino)imidazo[1,2-a]pyridin-2(3H)-ylidene)-1-arylethanones, the HOMO-LUMO energy gaps have been calculated to be in the range of 2.77 to 2.88 eV. researchgate.net A molecule with a low HOMO-LUMO gap is considered a soft molecule, characterized by high chemical reactivity and low kinetic stability. nih.gov
Visualizing the distribution of these orbitals reveals the most probable sites for chemical reactions. In derivatives of this compound, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is concentrated around the electron-accepting moieties. researchgate.net This distribution governs the intramolecular charge transfer (ICT) characteristics of the molecule.
| Parameter | Description | Significance in Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |
| ΔE (Gap) | Energy difference between LUMO and HOMO | A small gap indicates high chemical reactivity and low kinetic stability. A large gap suggests high stability. nih.gov |
Beyond HOMO-LUMO analysis, DFT is used to calculate a range of quantum chemical descriptors that predict the global reactivity of a molecule. These descriptors are derived from the HOMO and LUMO energy values. physchemres.org
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. physchemres.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
These descriptors provide a quantitative basis for understanding the molecule's reactivity. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict reactive sites. researchgate.net The MEP surface is color-coded to indicate electrostatic potential, where red signifies electron-rich regions (negative potential) susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential) prone to nucleophilic attack. researchgate.net For a molecule like this compound, the nitro group would create a significant electron-poor (blue) region, making the adjacent carbon a likely site for nucleophilic attack.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Global electrophilic nature of the molecule. |
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. amazonaws.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets. For example, imidazo[1,2-a]pyridine-3-carboxamides have been investigated as anti-tubercular agents by docking them into the active site of the cytochrome b subunit (QcrB) of the bc1 complex in Mycobacterium tuberculosis. nih.gov The docking simulations help to:
Predict Binding Affinity: Calculated as a docking score (e.g., in kcal/mol), which estimates the binding free energy. A lower score typically indicates a more stable protein-ligand complex. researchgate.net
Identify Key Interactions: Reveals specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and amino acid residues in the protein's active site.
In some cases, the lack of a known 3D structure for a target protein, such as the type 1 nitroreductase (NTR1) in Leishmania, can hinder the application of structure-based drug design techniques like docking. nih.gov However, when a target is identified, docking guides the optimization of the lead compound to enhance its binding affinity and selectivity.
Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models are used early in the drug discovery process to filter out compounds with poor pharmacokinetic properties, saving time and resources. rsc.org
For imidazo[1,2-a]pyridine (B132010) derivatives, computational tools are used to predict properties such as:
Drug-likeness: Evaluated based on rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. nih.gov
Absorption: Prediction of gastrointestinal absorption and cell permeability (e.g., Caco-2 permeability). nih.gov
Metabolism: Identifying potential sites of metabolic transformation. For some this compound derivatives, poor microsomal stability has been noted, indicating rapid metabolism. nih.gov
Toxicity: Predicting potential adverse effects like carcinogenicity, mutagenicity, and cytotoxicity. nih.gov
These predictions help in the early identification of potential liabilities. For instance, if a compound is predicted to have poor absorption or high toxicity, its structure can be modified to improve its ADME profile.
| ADME Parameter | Computational Prediction Method | Importance |
| Oral Bioavailability | Lipinski's Rule of Five, Veber's Rules | Predicts the likelihood of a compound being an effective oral drug. |
| GI Absorption | Models based on physicochemical properties | Determines how well the drug is absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Penetration | Calculation of polar surface area and other descriptors | Crucial for drugs targeting the central nervous system. |
| Metabolic Stability | Identification of sites of metabolism (e.g., by cytochrome P450) | Predicts the compound's half-life in the body. nih.gov |
| Toxicity | QSAR models for carcinogenicity, mutagenicity, etc. | Assesses the potential for adverse effects. nih.gov |
Rational Drug Design and De Novo Compound Generation Approaches
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. researchgate.net This makes it an excellent starting point for rational drug design campaigns.
Computational approaches guide the design of new derivatives based on the this compound core in several ways:
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD is used to design molecules that fit precisely into the active site. This was employed to develop potent Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov
Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are used. This involves building a pharmacophore model based on a set of known active molecules and using it to design new compounds with similar features.
Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. This approach was used to design novel c-Met inhibitors. nih.gov
By integrating DFT, molecular docking, and ADME predictions, researchers can engage in an iterative process of design, prediction, and synthesis. This computational feedback loop allows for the rational optimization of lead compounds, enhancing their therapeutic potential and reducing the likelihood of late-stage failures in drug development. amazonaws.com
Reactivity and Stability Studies of 3 Nitroimidazo 1,2 a Pyridine
Electrochemical Characterization and Reduction Potentials
The electrochemical properties of 3-nitroimidazo[1,2-a]pyridine derivatives are fundamental to their mechanism of action, which often involves the reductive activation of the nitro group. Cyclic voltammetry is a key technique used to determine the reduction potentials of these compounds.
Studies have shown that for many this compound derivatives, a reversible single-electron reduction is observed, which corresponds to the formation of a nitro radical anion. The redox potentials for various derivatives have been measured and are crucial indicators of their biological activity. For instance, several potent antitrypanosomatid derivatives in this series exhibit reduction potentials (E°) ranging from -0.6 V to -0.7 V. One particularly active antiparasitic molecule, a this compound derivative referred to as "molecule 5" in some studies, was found to have a reduction potential of -0.63 V.
These values are notably higher than that of fexinidazole, a related nitroaromatic drug, which has a reduction potential of -0.83 V. This suggests that this compound compounds are more readily reduced, a factor that influences their activation by parasitic nitroreductases (NTRs). The selective bioactivation by these parasitic enzymes is a cornerstone of their therapeutic effect.
Table 1: Reduction Potentials of Selected this compound Derivatives
| Compound/Series | Reduction Potential (E°) vs NHE (V) | Method | Reference |
|---|---|---|---|
| "Molecule 5" Derivative | -0.63 | Cyclic Voltammetry | |
| Various Antitrypanosomatid Derivatives | -0.64 to -0.70 | Cyclic Voltammetry | |
| Fexinidazole (Reference) | -0.83 | Cyclic Voltammetry |
Evaluation of Metabolic Stability in Biological Systems (e.g., Microsomal Stability)
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. For this compound derivatives, metabolic stability has been primarily evaluated using in vitro models, such as liver microsomes from various species (human, mouse, and rat). These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system.
The metabolic stability within the this compound series varies significantly depending on the substitutions on the core scaffold. For example, an early lead compound showed poor microsomal stability, with a half-life (T½) of only 3 minutes in mouse liver microsomes. An LC-MS/MS study of this compound identified the primary metabolite as a sulfoxide (B87167) derivative, which interestingly retained its biological activity.
Subsequent structural modifications have led to derivatives with markedly improved stability. A new antileishmanial hit compound was developed that displayed good mouse microsomal stability, with a half-life greater than 40 minutes. This enhancement in stability is a crucial step in optimizing these compounds for further in vivo studies. The intrinsic clearance (Clint), which is the measure of the metabolic activity of the liver for a drug, has also been used to quantify and compare the stability of different analogues.
Table 2: Microsomal Stability of Selected this compound Derivatives
| Compound/Derivative | Test System | Stability Metric | Result | Reference |
|---|---|---|---|---|
| 8-(4-chlorophenylthio) Derivative (Hit B) | Mouse Liver Microsomes | Half-life (T½) | 3 min | |
| "Molecule 5" Derivative | Mouse Liver Microsomes | Half-life (T½) | 3 min | |
| 6-chloro-8-(pyridin-4-yl) Derivative | Mouse Liver Microsomes | Half-life (T½) | > 40 min |
Photochemical Reactivity and Degradation Pathways
The photochemical reactivity of this compound is an important consideration for its synthesis, storage, and handling. As a nitroaromatic compound, it is expected to be susceptible to photodegradation upon exposure to UV or even visible light. Photochemical reactions of nitroaromatic compounds can be complex, involving various pathways such as nitro-nitrite rearrangement, reduction of the nitro group, and ring cleavage.
Studies on related nitroimidazoles and other nitroaromatic compounds show that direct photolysis in aqueous solutions can lead to the formation of several intermediates, including hydroxylated derivatives (such as nitrophenols), nitroso compounds, and eventually smaller organic molecules and inorganic ions like nitrite (B80452) and nitrate. The quantum yields for the photodegradation of nitroaromatic compounds are often low, indicating that while degradation occurs, deactivation of the excited state back to the ground state is a major competing process.
The degradation process is often initiated by the absorption of photons, leading to an excited state that can undergo intramolecular rearrangement or react with other molecules to generate reactive species. For instance, the photodegradation of some nitroimidazoles involves the conversion of the nitro group into a nitrite ester, which can then cleave to form radicals. While specific degradation pathways for this compound are not extensively detailed in the literature, it has been used in photostimulated SRN1 reactions, demonstrating that the molecule is reactive under photochemical conditions.
Chemical Stability in Various Biological Milieus
The chemical stability of this compound in different biological environments is intrinsically linked to its mechanism of action as a prodrug. These compounds are generally designed to be stable and relatively inert under normal physiological conditions (e.g., in the bloodstream at physiological pH and oxygen levels) but become activated in specific target environments.
The key to their stability and reactivity is the redox potential of the biological milieu. In aerobic environments, the nitro radical anion formed upon single-electron reduction is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "futile cycling." This renders the compound relatively non-toxic to mammalian cells, which have high oxygen concentrations.
However, in anaerobic or microaerophilic environments, such as those found in certain bacteria, protozoa, and potentially in hypoxic tumors, the lack of oxygen allows for the further reduction of the nitro group. This multi-step reduction generates highly reactive cytotoxic species, including nitroso and hydroxylamine (B1172632) intermediates, which can damage cellular macromolecules like DNA, leading to cell death. Therefore, the chemical stability of this compound is low in reducing biological environments, which is precisely the condition required for its therapeutic activity. Specific data on its stability in fluids like gastric or intestinal fluid is not widely available, but its core stability is dictated by this oxygen-dependent reductive activation pathway.
Derivative Libraries and Lead Optimization Strategies for 3 Nitroimidazo 1,2 a Pyridine
Rational Design Principles for Novel Derivatives
The design of novel 3-nitroimidazo[1,2-a]pyridine derivatives is guided by established structure-activity relationships (SAR) and a clear understanding of the initial hit compounds. A primary strategy involves pharmacomodulation of an initial hit to enhance target activity while improving physicochemical and pharmacokinetic properties. researchgate.net
A key rational design principle has been the exploration of substituents at various positions on the imidazo[1,2-a]pyridine (B132010) ring to probe the chemical space and identify key regions for molecular interaction. researchgate.net For instance, following the identification of an initial hit compound bearing bromine atoms at the C6 and C8 positions (referred to as Hit A), a rational decision was made to investigate the role of the substituent at the C8 position. nih.govacs.org This led to the design of a series of 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines, which demonstrated improved activity against Leishmania and Trypanosoma species, confirming the importance of the C8 position for biological activity. nih.govacs.org
Another core principle is the introduction of different functionalities to modulate the electronic and steric properties of the molecule. A subsequent design strategy involved inserting a heteroatomic bridge, specifically a sulfur atom, between the imidazopyridine core and an aryl group at the C8 position. nih.govacs.org This was based on the hypothesis that such a linker could favorably influence the compound's orientation within the biological target. This rational approach led to the synthesis of derivatives bearing a phenylthio or benzylthio moiety at position 8, ultimately resulting in compounds with potent antiparasitic activity. nih.gov Computational methods, such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, are also employed to identify essential structural features required for bioactivity, guiding the design of new analogues with potentially enhanced potency. openpharmaceuticalsciencesjournal.com
High-Throughput Synthesis and Screening of Compound Libraries
To efficiently explore the SAR and identify potent hits, libraries of this compound derivatives are synthesized and screened. While various methods exist for the synthesis of the parent imidazo[1,2-a]pyridine scaffold, including multicomponent reactions that are amenable to library synthesis, specific strategies have been applied to the 3-nitro series. nih.gov
One documented approach involves the synthesis of a focused library of twenty-nine derivatives. nih.gov The synthesis of twenty-six of these compounds was achieved by reacting a previously described substrate, 8-bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine, with various thiophenol or benzylthiol reagents. nih.govacs.org This method allowed for the systematic introduction of diverse arylthio and benzylthio moieties at the C8 position, yielding a library of compounds for biological evaluation. nih.gov The majority of these compounds were prepared in moderate to good yields, demonstrating the robustness of the synthetic route for library generation. nih.govacs.org
Once synthesized, these compound libraries are subjected to high-throughput screening (HTS) to identify promising candidates. The primary screen typically involves in vitro assays against the target organism. For example, in the development of antileishmanial agents, the synthesized molecules were first screened against the promastigote form of Leishmania donovani. nih.govacs.org The potencies of the library compounds were measured and compared to those of commercial reference drugs to identify initial "hit" compounds for further investigation. nih.gov This systematic screening of a rationally designed library is a crucial step in narrowing down the vast chemical space to a manageable number of promising compounds.
Identification and Validation of Hit and Lead Compounds
The process of hit-to-lead development involves a series of validation steps to confirm the activity and therapeutic potential of compounds identified in the primary screen. An initial "hit" is a compound that meets a predefined activity threshold in a primary assay. For the this compound series, an early hit molecule, "Hit A," was identified with bromine atoms at the C6 and C8 positions. nih.gov Subsequent library screening identified new hit molecules, such as compounds 2 and 5 from a series of 8-thioether derivatives, which showed significant activity against L. donovani promastigotes. nih.gov
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Selected Hit Compounds
| Compound | IC₅₀ L. donovani promastigotes (µM) | CC₅₀ HepG2 cells (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2 | 3.1 | >100 | >32.3 |
| 5 | 1.0 | >100 | >100 |
| Miltefosine (B1683995) | 2.5 | 17.5 | 7 |
Data sourced from scientific literature. nih.gov The Selectivity Index (SI) is calculated as CC₅₀ HepG2 / IC₅₀ L. donovani.
Validation of these hits requires secondary screening to confirm their biological activity in more physiologically relevant models. The identified hit molecules 2 and 5 were subjected to a secondary screening against the intramacrophage amastigote stage of L. donovani and L. major, which is the clinically relevant form of the parasite. nih.gov The cytotoxicity of these compounds was also evaluated against a human monocyte cell line (THP1) to further assess their selectivity. nih.gov Compound 5 emerged as a particularly promising lead, demonstrating superior activity against intracellular amastigotes compared to the reference drug miltefosine and showing no cytotoxic effects on THP1 cells at the tested concentrations. nih.gov A lead compound is a hit that has been validated through these secondary assays and shows desirable properties, such as potency, selectivity, and drug-like characteristics, making it a suitable candidate for further optimization. nih.gov
Table 2: Activity of Lead Compound 5 Against Various Parasite Stages and Species
| Parasite Stage/Species | IC₅₀ (µM) |
|---|---|
| L. donovani (intracellular amastigote) | 1.3 |
| L. major (intracellular amastigote) | 2.1 |
| L. infantum (axenic amastigote) | 1.7 |
Data sourced from scientific literature. nih.gov
Iterative Strategies for Lead Optimization and Analogue Synthesis
The evolution of the this compound series serves as a clear example of this strategy. The journey began with "Hit A," a 6,8-dibrominated compound. nih.govacs.org The first iterative cycle involved replacing the bromine at C8 with various aryl groups, which confirmed the importance of this position and led to a series of 8-aryl-6-chloro derivatives with improved activity. nih.govacs.org
A subsequent iterative cycle was initiated to explore the effect of inserting a heteroatomic bridge at C8. This led to the synthesis of the library of 8-phenylthio and 8-benzylthio analogues. nih.gov The evaluation of this library identified compound 5 as a new lead with significantly improved potency and a good selectivity profile. nih.gov Further characterization of compound 5 revealed poor microsomal stability; however, its main sulfoxide (B87167) metabolite remained active and non-mutagenic. nih.gov This finding provides a clear direction for the next iterative cycle: designing analogues of compound 5 with improved metabolic stability while retaining the potent antiparasitic activity. This could involve, for example, modifying the phenylthio moiety to block sites of metabolism. This continuous loop of synthesizing and evaluating new analogues based on previous results is central to optimizing a lead compound for potential clinical development.
Toxicological and Safety Assessments of 3 Nitroimidazo 1,2 a Pyridine Mechanistic Focus
Cytotoxicity Profiles in Relevant Mammalian Cell Lines
The cytotoxicity of 3-nitroimidazo[1,2-a]pyridine derivatives has been evaluated in various mammalian cell lines to assess their potential impact on human cells.
In one study, a lead antiparasitic this compound compound exhibited low cytotoxicity against the human liver cancer cell line, HepG2, with a 50% cytotoxic concentration (CC50) greater than 100 μM. nih.gov This indicates a high degree of selectivity, as the compound was effective against parasites at much lower concentrations. nih.gov Further screening of this compound and a related molecule against the human monocytic cell line THP1 showed no cytotoxic effects up to 62.5 μM. nih.gov
Other research on different series of imidazo[1,2-a]pyridine (B132010) hybrids has also included cytotoxicity testing against various cancer cell lines, such as A549 (lung cancer) and additional assessments on HepG2. chemmethod.com For instance, one study synthesized ten novel imidazo[1,2-a]pyridines and evaluated their cytotoxic potential against A549 and HepG2 cell lines. chemmethod.com Another investigation focused on a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, and determined its 50% growth inhibition (GI50) in colon cancer cell lines (Caco-2 and HT-29) and a non-tumor cell line (NIH/3T3). mdpi.com The results revealed GI50 values of 2.4 µM for Caco-2, 1.1 µM for HT-29, and 22.19 µM for NIH/3T3 after 48 hours of treatment, highlighting a degree of selectivity for the cancer cell lines. mdpi.com
Table 2: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives in Mammalian Cell Lines
| Compound/Derivative | Cell Line | Assay | Result | Reference |
|---|---|---|---|---|
| Lead Antiparasitic Compound | HepG2 | CC50 | > 100 μM | nih.gov |
| Lead Antiparasitic Compound | THP1 | CC50 | > 62.5 μM | nih.gov |
| MRK-107 | Caco-2 | GI50 | 2.4 µM | mdpi.com |
| MRK-107 | HT-29 | GI50 | 1.1 µM | mdpi.com |
Elucidation of Specific Mechanisms of Toxicity (if observed)
The selective toxicity of certain this compound derivatives against parasites like Leishmania is attributed to the bioactivation of the nitro group by parasitic enzymes that are not present in mammalian cells. nih.gov These compounds act as prodrugs, and their antiparasitic properties are dependent on the reduction of their nitro group into reactive intermediates. nih.gov
This bioactivation is catalyzed by nitroreductases (NTRs), specifically the type 1 nitroreductase (NTR1) in the case of Leishmania donovani. nih.gov Mammalian cells lack this specific enzyme, which explains the low cytotoxicity of these compounds towards them. nih.gov This mechanism-based selectivity is a key feature of their favorable safety profile. The lead compound in one study was shown to be selectively bioactivated by the L. donovani NTR1. nih.gov
In the context of cancer cells, the mechanism of action for some imidazo[1,2-a]pyridine derivatives involves the induction of oxidative stress and apoptosis. For example, the selenylated derivative MRK-107 was found to increase the generation of reactive oxygen species (ROS) and oxidative damage in colon cancer cells. mdpi.com This leads to the activation of caspases-3/7, ultimately inducing apoptosis as the primary mode of cell death. mdpi.com
Emerging Research Areas and Future Directions for 3 Nitroimidazo 1,2 a Pyridine
Applications in Materials Science: Mechanisms of Corrosion Inhibition
An innovative application for imidazo[1,2-a]pyridine (B132010) derivatives has been identified in the field of materials science, specifically as corrosion inhibitors for metals in acidic environments. Research has demonstrated that these compounds can effectively protect steel surfaces from corrosion. For instance, a study on 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP) revealed its remarkable ability to prevent the corrosion of mild steel in a 1 M hydrochloric acid solution.
The primary mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic reactions. This adsorption is a mixed-mode process, involving both physical and chemical interactions between the inhibitor and the steel. The imidazole (B134444) ring, along with the nitrogen and oxygen heteroatoms in the molecule, have been identified as the active sites responsible for this protective adsorption.
The effectiveness of these compounds is concentration-dependent, with higher concentrations leading to greater inhibition efficiency. The table below summarizes the performance of a related imidazo[1,2-a]pyridine derivative as a corrosion inhibitor.
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Adsorption Model | Primary Adsorption Sites |
|---|---|---|---|
| 1.00 | 91.47 | Langmuir | Imidazole ring, N and O atoms |
This novel application underscores the versatility of the imidazo[1,2-a]pyridine scaffold and opens new avenues for the development of advanced, environmentally friendly corrosion inhibitors.
Development of Combination Therapies and Synergistic Effects
To enhance therapeutic efficacy and combat potential drug resistance, researchers are investigating the use of 3-nitroimidazo[1,2-a]pyridine derivatives in combination with other therapeutic agents. The rationale behind this approach is to target multiple cellular pathways simultaneously, potentially leading to synergistic effects where the combined therapeutic outcome is greater than the sum of the individual effects.
One promising area of investigation is the combination of imidazo[1,2-a]pyridine derivatives with natural compounds. For example, a recent study explored the co-administration of a novel imidazo[1,2-a]pyridine derivative with curcumin, a natural polyphenol with known anti-inflammatory properties. The combination demonstrated synergistic effects in reducing inflammation in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This suggests that such combinations could offer a more potent therapeutic strategy.
In the context of infectious diseases, the concept of combination therapy is well-established. For instance, in the treatment of tuberculosis, a study involving the related nitroimidazopyran compound PA-824 evaluated its efficacy in combination with first-line anti-TB drugs in a murine model. nih.govnih.gov Although this study did not use a this compound, it highlights a viable strategy for future research. Combining a this compound derivative with existing antitubercular or antiprotozoal drugs could potentially shorten treatment duration and improve outcomes.
Furthermore, the imidazo[1,2-a]pyridine scaffold is being explored for the development of dual-target inhibitors, which represents a form of intramolecular combination therapy. By designing molecules that can simultaneously interact with two different biological targets, researchers aim to create more effective and specific drugs.
Novel Prodrug Strategies Beyond Traditional Nitroreductase Bioactivation
The biological activity of this compound is largely dependent on its nature as a prodrug. Traditionally, its activation is mediated by type 1 nitroreductases (NTRs), enzymes found in various pathogens but absent in mammals. nih.gov These enzymes reduce the nitro group to generate reactive nitrogen species that are toxic to the target organism. While this selective activation is a significant advantage, emerging research is considering novel prodrug strategies that could either enhance this process or provide alternative activation mechanisms.
One area of exploration involves leveraging the hypoxic microenvironment of solid tumors. nih.govresearchgate.net Many tumors have regions of low oxygen (hypoxia), which can upregulate the expression of nitroreductase-like enzymes. This intrinsic property of tumors can be exploited for targeted drug delivery. Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these oxygen-deprived regions, thereby minimizing off-target toxicity. nih.govmdpi.com While this still relies on reductive activation, the focus on the specific tumor microenvironment represents a refined strategic approach.
Beyond enzymatic reduction of the nitro group, other bioactivation pathways for nitroaromatic compounds have been identified, which could inspire novel prodrug designs. For instance, certain nitroarenes can be activated by cytosolic and mitochondrial enzymes, such as nitric oxide synthase. eurekaselect.com Additionally, some studies suggest that mechanisms not involving the bioactivation of the nitro group might contribute to the biological effects of certain nitroaromatic drugs. eurekaselect.com
Future research into novel prodrug strategies for this compound could involve:
Enzyme-Inducible Prodrugs: Designing derivatives that are activated by enzymes specifically overexpressed in target cells or tissues, independent of the nitro group.
Light-Activated Prodrugs: Incorporating photolabile protecting groups that can be cleaved upon exposure to a specific wavelength of light, allowing for precise spatial and temporal control of drug activation.
Antibody-Drug Conjugates (ADCs): Linking a potent this compound derivative to an antibody that specifically targets a receptor on the surface of cancer cells, thereby ensuring targeted delivery of the therapeutic agent.
These advanced prodrug strategies could expand the therapeutic applications of this compound and improve its efficacy and safety profile.
Advanced In Vivo Studies and Translational Research Prospects
The transition from promising in vitro data to successful in vivo efficacy is a critical step in the drug development pipeline. For this compound and its derivatives, several factors point towards a promising future in translational research.
Recent studies have focused on optimizing the pharmacokinetic properties of this class of compounds to make them suitable for in vivo evaluation. For example, a new antileishmanial 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine hit has been identified as an "ideal candidate for further in vivo studies" due to its significantly improved aqueous solubility and good stability in mouse liver microsomes. mdpi.comnih.gov These properties are crucial for achieving adequate drug exposure in animal models.
Furthermore, the safety profile of these compounds is a key consideration for their translational potential. Encouragingly, a study on a series of 3-nitroimidazo[1,2-a]pyridines found that a lead compound was non-mutagenic and non-genotoxic. nih.gov Importantly, its primary metabolite also retained biological activity and a favorable safety profile, making it a strong candidate for further in vivo testing. nih.gov
The table below presents pharmacokinetic data for two imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives in mice, demonstrating that this class of compounds can achieve favorable in vivo exposure. While these are not 3-nitro derivatives, the data supports the potential of the broader imidazo[1,2-a]pyridine scaffold for in vivo applications.
| Compound | Dosing Route | Half-life (h) | Bioavailability (%) |
|---|---|---|---|
| Compound 13 | Oral | 2.3 | 45 |
| Compound 18 | Oral | 3.1 | 62 |
Data from a study on imidazo[1,2-a]pyridine-3-carboxamides. nih.gov
Future translational research will likely focus on evaluating the efficacy of optimized this compound derivatives in relevant animal models of infectious diseases and cancer. These studies will be crucial for determining the therapeutic potential of this promising class of compounds and paving the way for potential clinical development.
常见问题
Q. What substituent patterns on the imidazo[1,2-a]pyridine scaffold are commonly associated with enhanced bioactivity?
- Methodological Answer : Position 3 nitro groups are critical for antileishmanial activity . Arylvinyl substituents at position 2 (e.g., 4-methoxyphenyl) improve solubility and target binding, while bromine at position 8 enhances potency against Leishmania spp. . Avoid bulky groups at position 6 to maintain low cytotoxicity (CC₅₀ >100 μM in THP1 cells) .
Advanced Research Questions
Q. How can researchers optimize the antileishmanial activity of this compound derivatives while maintaining low cytotoxicity?
- Methodological Answer :
- Structural Modifications : Introduce bromine at position 8 (EC₅₀: 0.6–3.2 μM) and sulfonylmethyl groups at position 2 to enhance target binding .
- Cytotoxicity Screening : Use HepG2 and THP1 cell lines to assess selectivity (e.g., Hit B: CC₅₀ >100 μM) .
- In Silico Modeling : Predict interactions with Leishmania nitroreductases to guide substituent placement .
Q. What methodologies improve aqueous solubility of this compound derivatives without compromising pharmacological activity?
- Methodological Answer :
- Prodrug Strategies : Convert nitro groups to amine prodrugs for enhanced solubility (e.g., Hit A: solubility 6.9 μM at pH 7.4) .
- Polar Substituents : Add methoxy or trifluoromethyl groups (e.g., 3u: Rf 0.35 in cyclohexane/ethyl acetate 7:3) to improve hydrophilicity .
- Salt Formation : Use hydrochloride salts for ionic derivatives to increase dissolution rates .
Q. How should researchers address contradictions in biological activity data between structurally similar derivatives (e.g., antileishmanial vs. antibacterial inactivity)?
- Methodological Answer :
- Assay Validation : Compare MIC values across bacterial strains (e.g., S. aureus ATCC 29213 vs. P. aeruginosa 932C/21) to rule out assay-specific false negatives .
- Target Profiling : Use transcriptomics to identify species-specific targets (e.g., Leishmania nitroreductases vs. bacterial efflux pumps) .
- Structural Analysis : Compare substituent effects (e.g., thioalkyl groups in 5a–k lack antibacterial activity but nitro groups enable antileishmanial action) .
Q. What experimental approaches validate the in vivo efficacy of this compound-based anti-inflammatory agents?
- Methodological Answer :
- Animal Models : Use murine models of colitis or fibrosis to assess reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
- Pharmacokinetics : Measure plasma half-life (e.g., Hit A: 11 min in microsomes) and tissue distribution via LC-MS .
- Dose Optimization : Conduct dose-ranging studies to balance efficacy (EC₅₀) and toxicity (CC₅₀) .
Q. What mechanistic insights support the essential role of the nitro group in the bioactivity of this compound derivatives?
- Methodological Answer :
- Nitroreductase Activation : The nitro group undergoes enzymatic reduction in Leishmania, generating cytotoxic radicals that disrupt DNA/RNA synthesis .
- Structure-Activity Relationships (SAR) : Derivatives lacking the nitro group (e.g., 3-ethynyl analogues) show >10-fold reduced activity, confirming its necessity .
- Electron-Withdrawing Effects : Nitro groups enhance electrophilicity, improving binding to parasitic enzymes like trypanothione reductase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
